molecular formula C14H17F3N3O7P B1139444 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate CAS No. 1255517-78-2

[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

Cat. No. B1139444
CAS RN: 1255517-78-2
M. Wt: 427.27
InChI Key:
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Description

This compound, also known as Fanapanel , is a non-polymer with a molecular weight of 409.254 . It has been investigated for the treatment of visual acuity . The compound is part of the heterocyclic compounds and fused-ring organophosphorus compounds categories .


Molecular Structure Analysis

The compound has a complex structure with a formula of C14H15F3N3O6P . Its isomeric SMILES representation is c1c(c(cc2c1NC(=O)C(=O)N2CP(=O)(O)O)N3CCOCC3)C(F)(F)F . The InChI representation is InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) .


Physical And Chemical Properties Analysis

The compound has a formal charge of 0, an atom count of 42, a chiral atom count of 0, a bond count of 44, and an aromatic bond count of 6 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Quinoxaline derivatives, including those involving morpholine groups, have been synthesized for a range of applications. For example, Charushin et al. (1998) explored the formation of fluorinated furo[2,3,-b]quinoxalines through reactions involving quinoxalinium salts, which could have implications in materials science or pharmaceuticals (Charushin et al., 1998).

Photophysical and Biomolecular Binding Properties

  • New series of quinolines with morpholin-4-yl groups have been synthesized, exhibiting intriguing photophysical properties and strong interactions with ct-DNA. This suggests potential applications in the field of molecular biology or material science (Bonacorso et al., 2018).

Antimicrobial Properties

  • Quinolinylphosphonates, which are structurally related to quinoxalines, have shown significant antimicrobial potency, indicating potential applications in the development of new antimicrobial agents (Arsanious et al., 2019).

Interactions with Human Serum Albumin

  • Studies have investigated the interactions between quinoxaline derivatives and human serum albumin, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Yegorova et al., 2016).

Antiviral and Immunomodulatory Effects

  • Certain indolo[2,3-b]quinoxaline derivatives have shown antiviral and immunomodulatory effects, highlighting their potential use in developing antiviral therapies (Antonovych et al., 2015).

Inhibition of Corrosion

  • Phosphonic acids with morpholine groups have been studied for their inhibitory effects on the corrosion of iron, indicating potential applications in materials science and engineering (Amar et al., 2006).

Future Directions

The compound has been investigated for the treatment of visual acuity , indicating that it may have potential therapeutic applications. Future research could explore this further, as well as investigating other potential uses for the compound.

properties

CAS RN

1255517-78-2

Product Name

[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

Molecular Formula

C14H17F3N3O7P

Molecular Weight

427.27

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

InChI

InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1

SMILES

C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
Reactant of Route 2
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
Reactant of Route 3
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
Reactant of Route 4
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
Reactant of Route 5
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
Reactant of Route 6
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate

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